molecular formula C11H20O B13073869 4-Tert-butyl-3-methylcyclohexan-1-one

4-Tert-butyl-3-methylcyclohexan-1-one

Cat. No.: B13073869
M. Wt: 168.28 g/mol
InChI Key: MPCWGJFXDADRJP-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-methylcyclohexan-1-one is an organic compound with the molecular formula C12H22O It is a derivative of cyclohexanone, featuring a tert-butyl group and a methyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-3-methylcyclohexan-1-one typically involves the alkylation of cyclohexanone. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-3-methylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexanones depending on the reagents used.

Scientific Research Applications

4-Tert-butyl-3-methylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-methylcyclohexan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways. For example, its reduction to an alcohol can affect its reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

  • 4-tert-Butylcyclohexanone
  • 4-tert-Butyl-3-methylcyclohexanol
  • 4-tert-Butyl-3-methylcyclohexyl acetate

Comparison: 4-Tert-butyl-3-methylcyclohexan-1-one is unique due to the presence of both tert-butyl and methyl groups, which confer distinct steric and electronic properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in synthesis and research .

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-tert-butyl-3-methylcyclohexan-1-one

InChI

InChI=1S/C11H20O/c1-8-7-9(12)5-6-10(8)11(2,3)4/h8,10H,5-7H2,1-4H3

InChI Key

MPCWGJFXDADRJP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CCC1C(C)(C)C

Origin of Product

United States

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